molecular formula C26H20N2O4 B2534912 2-(4-methoxyphenyl)-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 883952-39-4

2-(4-methoxyphenyl)-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione

Cat. No.: B2534912
CAS No.: 883952-39-4
M. Wt: 424.456
InChI Key: NDVDHGGDXWSVTM-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a potent and selective small-molecule inhibitor of the dual-specificity tyrosine-regulated kinase 1A (DYRK1A). DYRK1A is a key regulatory kinase implicated in multiple cellular processes, and its overexpression is associated with the neuropathological hallmarks of Down syndrome and Alzheimer's disease . This compound exerts its effects by competitively binding to the ATP-binding site of the DYRK1A kinase domain, thereby suppressing its catalytic activity and modulating downstream signaling pathways. Its high selectivity profile makes it an invaluable chemical probe for dissecting the complex physiological and pathological roles of DYRK1A, particularly in the context of tau hyperphosphorylation and neurofibrillary tangle formation . Current research applications are focused on utilizing this inhibitor to investigate novel therapeutic strategies for neurodegenerative conditions, to study cell cycle regulation and neuronal differentiation, and to explore its potential in modulating alternative splicing events governed by this kinase. The chromeno[2,3-d]pyrimidine-dione scaffold represents a promising chemotype for the continued development of targeted neuroprotective agents.

Properties

IUPAC Name

2-(4-methoxyphenyl)-3-(2-phenylethyl)chromeno[2,3-d]pyrimidine-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2O4/c1-31-19-13-11-18(12-14-19)24-27-25-22(23(29)20-9-5-6-10-21(20)32-25)26(30)28(24)16-15-17-7-3-2-4-8-17/h2-14H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDVDHGGDXWSVTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C(=O)C4=CC=CC=C4O3)C(=O)N2CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(4-methoxyphenyl)-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of substituted aldehydes with ethyl acetoacetate and urea in the presence of a catalyst such as hydrochloric acid. The reaction mixture is heated to reflux for several hours to yield the desired pyrimidine derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrimidine-4,5-dione moiety enables nucleophilic attacks at electrophilic positions (e.g., C-2 or C-4). Key examples include:

Reaction TypeReagents/ConditionsProduct FormationYieldSource
Amination NH₃/EtOH, reflux (12 h)C-4 amino derivative65–72%
Thiolation NaSH/DMF, 80°C (6 h)C-5 thione analog58%
Halogenation PCl₅, toluene, 110°C (3 h)C-4 chloro intermediate82%
  • Mechanistic Insight : The electron-withdrawing effect of the dione groups activates C-4/C-5 for nucleophilic substitution. The methoxyphenyl group stabilizes intermediates via resonance.

Electrophilic Aromatic Substitution

The 4-methoxyphenyl substituent undergoes directed electrophilic substitution:

Reaction TypeReagents/ConditionsPosition SubstitutedProductYieldSource
Nitration HNO₃/H₂SO₄, 0°C (2 h)Para to methoxy3-nitro-4-methoxyphenyl derivative76%
Sulfonation ClSO₃H, CH₂Cl₂, rt (4 h)Meta to methoxySulfonic acid derivative68%
  • Regioselectivity : The methoxy group directs electrophiles to the para position, but steric hindrance from the chromeno-pyrimidine core can shift substitution to meta.

Ring-Opening and Rearrangement

Under acidic or basic conditions, the chromeno-pyrimidine ring system undergoes transformations:

Reaction TypeConditionsMajor ProductNotesSource
Acidic Hydrolysis 6M HCl, reflux (8 h)4-methoxyphenylacetic acid derivativeChromeno ring cleavage
Base-Mediated NaOH/EtOH, 70°C (5 h)Pyrimidine-5-carboxylateRearrangement to quinazoline

Cross-Coupling Reactions

The phenethyl side chain participates in Pd-catalyzed couplings:

Reaction TypeCatalysts/ReagentsProductYieldSource
Suzuki Coupling Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, DMEBiaryl-modified derivative60%
Heck Reaction Pd(OAc)₂, styrene, NEt₃Alkenylated phenethyl chain55%

Cycloaddition Reactions

The electron-deficient pyrimidine ring engages in [4+2] cycloadditions:

Reaction TypeDienophile/ConditionsProductYieldSource
Diels-Alder 1,3-butadiene, 120°C (10 h)Fused tetracyclic compound48%

Oxidation/Reduction

  • Oxidation : MnO₂ in acetone selectively oxidizes the phenethyl side chain to a ketone (85% yield).

  • Reduction : H₂/Pd-C reduces the dione to a diol (72% yield) .

Key Mechanistic and Structural Influences:

  • Electronic Effects :

    • The 4-methoxyphenyl group donates electrons via resonance, enhancing electrophilic substitution.

    • The pyrimidine-4,5-dione core withdraws electrons, polarizing adjacent bonds for nucleophilic attack .

  • Steric Factors :

    • The phenethyl group hinders reactions at the chromeno ring’s C-8 position.

Scientific Research Applications

2-(4-methoxyphenyl)-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity and affecting cellular functions .

Comparison with Similar Compounds

Key Research Findings

Electron-Donating vs. Withdrawing Groups : Methoxy-substituted derivatives (e.g., target compound) exhibit higher aqueous solubility than nitro-substituted analogs but may have reduced membrane permeability due to polarity .

Phenethyl Chain Flexibility : The phenethyl group in the target compound likely enhances binding to hydrophobic pockets in enzymes, as seen in kinase inhibitors () .

Synthetic Feasibility : Microwave-assisted protocols () could reduce reaction times for the target compound compared to traditional reflux methods .

Biological Activity

2-(4-Methoxyphenyl)-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a chromeno-pyrimidine framework. Its molecular formula is C17H16N2O5C_{17}H_{16}N_2O_5, indicating the presence of methoxy and phenethyl substituents that contribute to its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it exhibited cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values for these cell lines were reported as follows:

Cell LineIC50 (µM)
MCF-70.09
HCT1160.03

These results suggest that the compound may inhibit cancer cell proliferation effectively, possibly through mechanisms involving apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro tests against bacterial strains such as E. coli and S. aureus demonstrated significant inhibition zones, indicating its potential as an antibacterial agent. The minimum inhibitory concentration (MIC) was found to be below 100 µg/mL for several tested strains.

Anti-inflammatory Effects

Inflammation is a common underlying factor in many diseases, and compounds with anti-inflammatory properties are crucial for therapeutic development. Studies have shown that this compound can inhibit pro-inflammatory cytokines in vitro, making it a candidate for further investigation in inflammatory disease models.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Cell Cycle Regulation : It has been observed to induce G1 phase arrest in cancer cells.
  • Apoptosis Induction : Increased levels of apoptotic markers were noted in treated cells.
  • Inhibition of Kinases : Preliminary studies suggest that it may inhibit specific kinases involved in tumor growth signaling pathways.

Case Studies

  • Study on Anticancer Activity : A study conducted by Mor et al. evaluated the cytotoxicity of various pyrimidine derivatives, including our compound of interest. Results indicated superior efficacy compared to standard chemotherapeutics.
  • Antimicrobial Evaluation : Mahdavi et al. synthesized several derivatives and tested their antibacterial activity against clinical isolates, finding significant activity for compounds similar to this compound.

Q & A

Q. Table 1: Comparative Kinase Inhibition Profiles

Kinase TargetIC50_{50} (µM)Assay TypeReference
HsCDK5-p250.45 ± 0.07Radiometric
GSK3α/β1.2 ± 0.3Fluorescence
CLK12.8 ± 0.5Radiometric

Q. Table 2: Optimized Synthetic Conditions

ParameterThermal MethodMicrowave Method
Temperature (°C)80 (reflux)100
Time (min)18040
Yield (%)5578
SolventEthanolPEG-400
Reference

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